molecular formula C16H25N5O3S B14291915 (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol

Cat. No.: B14291915
M. Wt: 367.5 g/mol
InChI Key: UNOIZRJTCCVMMW-XNIJJKJLSA-N
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Description

The compound “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” is a synthetic organic molecule that belongs to the class of nucleoside analogs. These compounds are characterized by their ability to mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a modified sugar moiety and a purine base, making it a potential candidate for various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

    Sugar Modification: The sugar moiety is modified to introduce the hexylsulfanylmethyl group. This step may involve protection and deprotection strategies to ensure selective functionalization.

    Coupling Reaction: The modified sugar is then coupled with the purine base under specific conditions, such as using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.

    Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydropurine derivatives.

    Substitution Products: Alkylated or acylated purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, nucleoside analogs like this compound are often used to study DNA and RNA synthesis. They can act as inhibitors or substrates for various enzymes involved in nucleic acid metabolism.

Medicine

In medicine, nucleoside analogs are commonly used as antiviral and anticancer agents

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA or RNA, leading to the inhibition of replication or transcription. The molecular targets may include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Gemcitabine: A nucleoside analog used in cancer chemotherapy.

    Zidovudine: A nucleoside analog used in the treatment of HIV.

Uniqueness

The uniqueness of “(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol” lies in its specific structural modifications, which may confer unique biochemical properties. The presence of the hexylsulfanylmethyl group, for example, could enhance its lipophilicity and cellular uptake, potentially improving its efficacy as a therapeutic agent.

Properties

Molecular Formula

C16H25N5O3S

Molecular Weight

367.5 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hexylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H25N5O3S/c1-2-3-4-5-6-25-7-10-12(22)13(23)16(24-10)21-9-20-11-14(17)18-8-19-15(11)21/h8-10,12-13,16,22-23H,2-7H2,1H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1

InChI Key

UNOIZRJTCCVMMW-XNIJJKJLSA-N

Isomeric SMILES

CCCCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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